molecular formula C12H14N2O2S B2649209 Methyl 2-[(azetidine-1-carbothioyl)amino]benzoate CAS No. 2309804-20-2

Methyl 2-[(azetidine-1-carbothioyl)amino]benzoate

Cat. No.: B2649209
CAS No.: 2309804-20-2
M. Wt: 250.32
InChI Key: LPJOJRVSOGYMHQ-UHFFFAOYSA-N
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Description

Methyl 2-[(azetidine-1-carbothioyl)amino]benzoate is a compound that features a unique structure combining an azetidine ring with a benzoate ester. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine derivatives, including Methyl 2-[(azetidine-1-carbothioyl)amino]benzoate, often involves [2+2] cycloaddition reactions. One common method involves the reaction of ethyl 2,3-butadienoate with cyclic ketimines in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) in 1,4-dioxane . This reaction typically yields azetidine derivatives in good yields.

Industrial Production Methods

Industrial production methods for azetidine derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(azetidine-1-carbothioyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form more complex structures.

    Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-[(azetidine-1-carbothioyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(azetidine-1-carbothioyl)amino]benzoate involves the reactivity of the azetidine ring. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups attached to the azetidine ring .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with significant biological activity.

    Azetidine-3-carboxylic acid: Known for its use in peptide synthesis.

    Azetidine-1-carboxylic acid: Utilized in the synthesis of pharmaceuticals

Properties

IUPAC Name

methyl 2-(azetidine-1-carbothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-16-11(15)9-5-2-3-6-10(9)13-12(17)14-7-4-8-14/h2-3,5-6H,4,7-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJOJRVSOGYMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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